Allyl 5-cyano-6-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Description

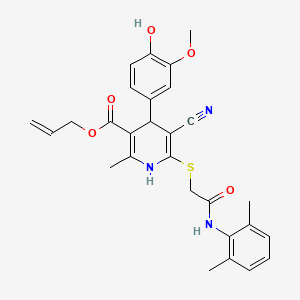

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, which is renowned for calcium channel modulation and diverse pharmacological activities. Its structure features:

- 4-(4-hydroxy-3-methoxyphenyl) substituent: Introduces polarity via hydroxyl and methoxy groups, improving hydrogen-bonding capacity.

- Thioether linkage and cyano group: Stabilizes the dihydropyridine ring and modulates electronic properties.

The compound’s design suggests applications in cardiovascular or neurological therapeutics, though explicit pharmacological data are unavailable in the provided evidence .

Properties

IUPAC Name |

prop-2-enyl 5-cyano-6-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O5S/c1-6-12-36-28(34)24-18(4)30-27(37-15-23(33)31-26-16(2)8-7-9-17(26)3)20(14-29)25(24)19-10-11-21(32)22(13-19)35-5/h6-11,13,25,30,32H,1,12,15H2,2-5H3,(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKQZZGAJHFJFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC(=C(C=C3)O)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Allyl 5-cyano-6-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound classified under sulfur-containing 1,4-dihydropyridines. This compound exhibits significant biological activity primarily due to its calcium channel blocking properties, which have implications for cardiovascular health.

Molecular Structure and Properties

The molecular formula of this compound is C20H21N3O4S, with a molecular weight of approximately 399.46 g/mol. The structure features a dihydropyridine ring with various functional groups that contribute to its pharmacological properties:

- Dihydropyridine ring : Central structure known for calcium channel blocking.

- Cyano group : Enhances biological activity and may influence receptor interactions.

- Allyl group : Potentially increases lipophilicity and membrane permeability.

- Ethylthio group : May affect the compound's reactivity and interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of calcium influx through L-type voltage-gated calcium channels. This inhibition leads to:

- Vasodilation : Relaxation of blood vessels, which can lower blood pressure.

- Anti-inflammatory effects : Potential reduction in inflammatory responses due to modulation of calcium-dependent signaling pathways.

- Hepatoprotective effects : Preliminary studies suggest protective effects on liver cells against toxins.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Calcium Channel Blocking | Inhibits L-type calcium channels, leading to vasodilation and reduced BP. |

| Anti-inflammatory | Modulates inflammatory pathways; potential in treating inflammation-related conditions. |

| Hepatoprotection | Protects liver cells from damage; further studies needed for confirmation. |

| Interaction with Enzymes/Receptors | Ongoing research into specific targets and mechanisms involved in cardiovascular regulation. |

Case Studies and Research Findings

- Cardiovascular Studies : Research indicates that compounds similar to Allyl 5-cyano derivatives have shown efficacy in reducing hypertension in animal models by effectively blocking calcium channels and promoting vasodilation .

- Inflammatory Response : A study focused on the anti-inflammatory properties demonstrated that related dihydropyridine compounds could significantly reduce markers of inflammation in rat models of arthritis .

- Hepatoprotective Potential : Preliminary findings suggest that this compound may mitigate liver damage induced by toxins such as aflatoxin in experimental studies, indicating a need for further exploration into its hepatoprotective mechanisms .

Comparison with Similar Compounds

Table 1: Structural Variations in 1,4-DHP Analogs

Key Observations:

- Polarity : The target compound’s 4-hydroxy-3-methoxyphenyl group increases hydrophilicity compared to 4-methylphenyl () or 2-ethoxyphenyl () .

- Ester Group Influence : Allyl esters (target, ) may resist hydrolysis compared to methyl esters (), impacting bioavailability .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.